Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties : A study by Hirotsu, Shiba, and Kaneko (1970) focused on the synthesis of thiazoline peptides, which are closely related to Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate. They explored the racemization and epimerization of amino acid residues in these peptides, which has implications for understanding the chemical behavior of related compounds (Hirotsu, Shiba, & Kaneko, 1970).
Biological Activities : Shafi, Rajesh, and Senthilkumar (2021) investigated new piperidine substituted benzothiazole derivatives. They synthesized compounds related to this compound and assessed their antibacterial and antifungal activities, demonstrating potential medical applications (Shafi, Rajesh, & Senthilkumar, 2021).
Anticancer Properties : Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer, using compounds structurally similar to this compound. Their study highlights the compound's potential in cancer therapeutics (Gad et al., 2020).
Optical and Electronic Properties : Ünsalan et al. (2020) conducted a study on similar benzothiazole compounds, focusing on their molecular structures and vibrational wavenumbers. They explored the optical properties of these compounds, which could have implications in material science and electronics (Ünsalan et al., 2020).
Pharmaceutical Applications : Abdel‐Aziz et al. (2009) synthesized novel thiazolo[3,2‐a]benzimidazole derivatives, closely related to this compound, and evaluated their immunomodulatory and anticancer activities. This study suggests potential pharmaceutical applications for these types of compounds (Abdel‐Aziz et al., 2009).
Future Directions
The future directions for “Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate” and similar compounds could involve further exploration of their therapeutic roles. Given their wide range of biological activities, these compounds could be further developed and evaluated for their potential as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been studied for their anti-tubercular properties and their target has been identified as dpre1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
It can be inferred from related studies that benzothiazole derivatives may inhibit the activity of their target enzymes, thereby disrupting the normal functioning of the pathogen .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may interfere with the cell wall biosynthesis pathway of mycobacterium tuberculosis .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may lead to the disruption of cell wall synthesis in mycobacterium tuberculosis, potentially leading to the death of the pathogen .
Properties
IUPAC Name |
ethyl 2-[(4-butoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-3-5-12-27-16-9-6-14(7-10-16)19(24)23-21-22-17-11-8-15(13-18(17)28-21)20(25)26-4-2/h6-11,13H,3-5,12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHQGUFIFOOPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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